8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione 8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20371360
InChI: InChI=1S/C6H6N4O2/c1-3-2-7-10-4(3)8-5(11)9-6(10)12/h2H,1H3,(H2,8,9,11,12)
SMILES:
Molecular Formula: C6H6N4O2
Molecular Weight: 166.14 g/mol

8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC20371360

Molecular Formula: C6H6N4O2

Molecular Weight: 166.14 g/mol

* For research use only. Not for human or veterinary use.

8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione -

Specification

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
IUPAC Name 8-methyl-1H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione
Standard InChI InChI=1S/C6H6N4O2/c1-3-2-7-10-4(3)8-5(11)9-6(10)12/h2H,1H3,(H2,8,9,11,12)
Standard InChI Key RPKMANURGCTGSI-UHFFFAOYSA-N
Canonical SMILES CC1=C2NC(=O)NC(=O)N2N=C1

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

The compound features a bicyclic framework comprising a pyrazole ring fused to a 1,3,5-triazine ring. The methyl group is located at the C8 position of the pyrazole moiety, while the triazine ring bears two ketone functionalities at C2 and C4 (Figure 1) . The SMILES notation Cc1cnn2c(=O)[nH]c(=O)n12\text{Cc1cnn2c(=O)[nH]c(=O)n12} confirms the substitution pattern and connectivity .

Figure 1: Structural representation of 8-methylpyrazolo[1,5-a][1, triazine-2,4(1H,3H)-dione.

IUPAC Nomenclature

The systematic name follows IUPAC rules, designating the fused pyrazolo-triazine system and the positions of substituents. The parent structure is pyrazolo[1,5-a] triazine, with "8-methyl" indicating the methyl group at position 8 and "2,4(1H,3H)-dione" specifying the ketone groups at positions 2 and 4 .

Synthesis and Optimization

Conventional Synthesis Routes

Early synthetic approaches for pyrazolo-triazine derivatives involved multi-step sequences starting from 5-aminopyrazole precursors. For example, reactions with ethoxycarbonyl isothiocyanate yielded intermediate thioureas, which underwent cyclization under basic conditions to form the triazine core . Subsequent methylation or functionalization steps introduced substituents like the C8 methyl group .

Microwave-Assisted One-Pot Synthesis

Recent advancements utilize microwave irradiation to streamline synthesis. A sequential one-pot protocol developed by achieves C8 functionalization efficiently:

  • Step 1: Reaction of 5-aminopyrazole with ethoxycarbonyl isothiocyanate in tetrahydrofuran (THF) at 0°C forms an intermediate thiourea.

  • Step 2: Microwave irradiation at 100°C for 5 minutes induces cyclization, yielding the pyrazolo-triazine scaffold.

  • Step 3: Methylation with iodomethane in ethanol introduces the C8 methyl group, followed by oxidation or hydrolysis to install the dione functionalities .

Physicochemical Properties

Experimental data for 8-methylpyrazolo[1,5-a][1, triazine-2,4(1H,3H)-dione remain limited, but key properties inferred from related compounds include:

PropertyValue/DescriptionSource
Molecular FormulaC6H6N4O2\text{C}_6\text{H}_6\text{N}_4\text{O}_2
Molecular Weight166.14 g/mol
CAS Registry1448466-48-5
SolubilityLikely polar aprotic solvents
Thermal StabilityStable under microwave conditions

The compound’s low molecular weight and polar functional groups suggest moderate solubility in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Recent Research Advances

Sustainable Synthesis

Microwave-assisted methods have revolutionized the production of pyrazolo-triazines. For instance, demonstrated gram-scale synthesis with 94% yield for intermediates, highlighting scalability and reduced environmental impact.

Functionalization Strategies

Chlorination at C4 using phosphorus oxychloride (POCl3\text{POCl}_3) enables further derivatization. This step, critical for introducing pharmacophores, achieves 94% yield under optimized conditions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator